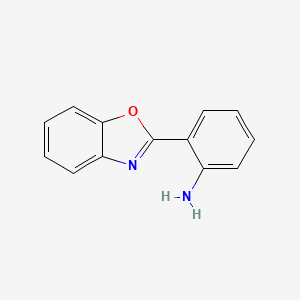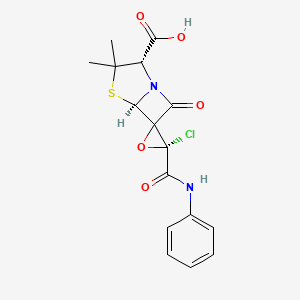![molecular formula C18H24O4 B1230246 3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)
3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[720]undecane: is a complex organic compound characterized by its unique bicyclic structure
Wissenschaftliche Forschungsanwendungen
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential applications in drug discovery and development due to its unique structure and reactivity.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst to enhance the reaction rate and yield.
Introduction of the methylene group: The methylene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Incorporation of the dioxotetrahydrofuran moiety: This step involves the formation of the tetrahydrofuran ring through a cyclization reaction, followed by oxidation to introduce the dioxo functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Wirkmechanismus
The mechanism of action of 2-methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane
- 4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
- 2,5-Dioxotetrahydro-3-furanyl acetate
Uniqueness
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane is unique due to its bicyclic structure and the presence of multiple functional groups
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-(10,10-dimethyl-2-methylidene-6-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione |
InChI |
InChI=1S/C18H24O4/c1-10-4-5-11(12-8-16(20)22-17(12)21)15(19)7-6-14-13(10)9-18(14,2)3/h11-14H,1,4-9H2,2-3H3 |
InChI-Schlüssel |
HIFLEGNWVFLGLY-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=O)C(CCC2=C)C3CC(=O)OC3=O)C |
Kanonische SMILES |
CC1(CC2C1CCC(=O)C(CCC2=C)C3CC(=O)OC3=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)


![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1230180.png)
![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)
![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)

